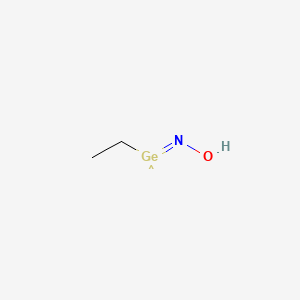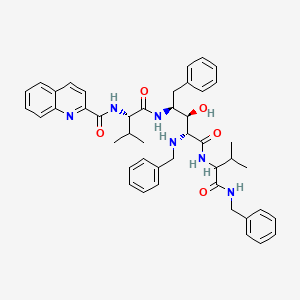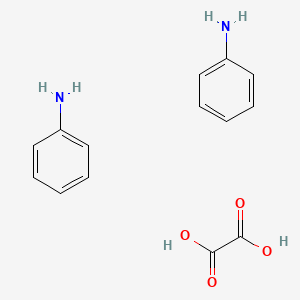
aniline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline and oxalic acid are two distinct chemical compounds that have significant roles in various industrial and scientific applications. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C6H5NH2. It is a primary aromatic amine and is used as a precursor to many industrial chemicals, particularly in the manufacture of polyurethane. Oxalic acid, with the formula C2H2O4, is a dicarboxylic acid found in many plants and vegetables. It is used as a reducing agent and in various cleaning and bleaching processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aniline: Aniline can be synthesized from benzene through a two-step process. First, benzene is nitrated to form nitrobenzene using concentrated sulfuric acid and concentrated nitric acid. The nitrobenzene is then reduced to aniline using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Oxalic Acid: Oxalic acid can be synthesized by the oxidation of carbohydrates or glucose using nitric acid. Another method involves the reaction of sodium formate with sodium hydroxide at high temperatures to produce sodium oxalate, which is then acidified to yield oxalic acid.
Industrial Production Methods
Aniline: Industrially, aniline is produced by the catalytic hydrogenation of nitrobenzene. This process involves the use of iron filings and hydrochloric acid as catalysts.
Oxalic Acid: Oxalic acid is produced industrially by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Oxalic Acid:
Common Reagents and Conditions
Aniline: Common reagents include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.
Oxalic Acid: Common reagents include hydrogen peroxide for oxidation and sodium hydroxide for neutralization.
Major Products Formed
Aniline: Major products include azobenzene, nitrosobenzene, nitrobenzene, and cyclohexylamine.
Oxalic Acid: Major products include glycolic acid, carbon dioxide, and water.
Scientific Research Applications
Chemistry: Aniline is used in the synthesis of dyes, rubber processing chemicals, and herbicides. Oxalic acid is used as a reducing agent and in the preparation of oxalates.
Biology: Aniline is used in the study of enzyme reactions and as a precursor in the synthesis of pharmaceuticals. Oxalic acid is studied for its role in plant metabolism and its effects on calcium absorption in the human body.
Medicine: Aniline derivatives are used in the manufacture of drugs such as paracetamol. Oxalic acid is used in the treatment of certain medical conditions such as kidney stones.
Industry: Aniline is used in the production of polyurethane, rubber chemicals, and dyes. Oxalic acid is used in cleaning and bleaching processes, as well as in the removal of rust and ink stains.
Mechanism of Action
Aniline: Aniline exerts its effects by undergoing electrophilic substitution reactions, where the amino group activates the benzene ring towards electrophilic attack. The molecular targets include various enzymes and receptors involved in metabolic pathways.
Oxalic Acid: Oxalic acid acts as a reducing agent and forms complexes with metal ions. It inhibits the absorption of calcium by forming insoluble calcium oxalate, which can lead to the formation of kidney stones.
Comparison with Similar Compounds
Aniline: Similar compounds include toluidine, xylidine, and naphthylamine. Aniline is unique due to its simple structure and high reactivity in electrophilic substitution reactions.
Oxalic Acid: Similar compounds include malonic acid, succinic acid, and tartaric acid. Oxalic acid is unique due to its strong reducing properties and ability to form insoluble complexes with metal ions.
Properties
CAS No. |
591-43-5 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
aniline;oxalic acid |
InChI |
InChI=1S/2C6H7N.C2H2O4/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5H,7H2;(H,3,4)(H,5,6) |
InChI Key |
KTFFTVGPHKWIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


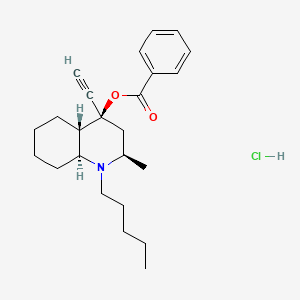
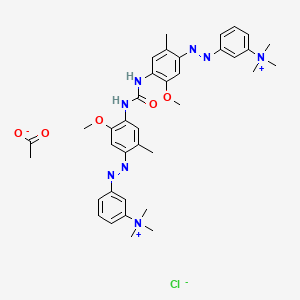
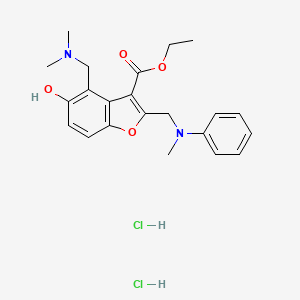

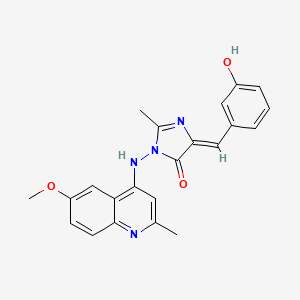
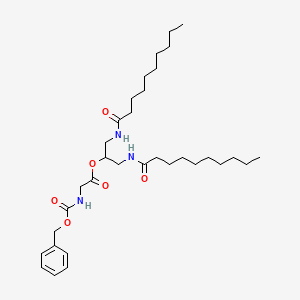
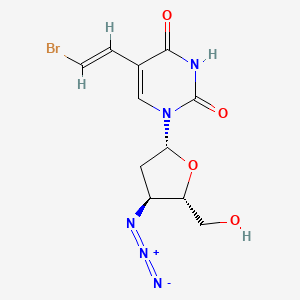
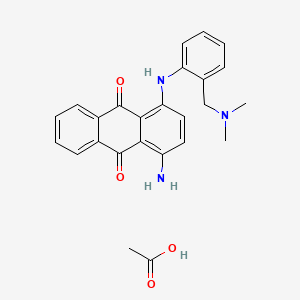
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
